Methyl 5-(bromomethyl)nicotinate

Purity specification Quality control Procurement readiness

Methyl 5-(bromomethyl)nicotinate (CAS 877624-38-9) is a heterocyclic intermediate of the nicotinate ester class that carries a reactive bromomethyl group at the 5-position of the pyridine ring. With a molecular weight of 230.06 g mol⁻¹ and a single rotatable bromomethyl side chain, the compound serves as a bench‑stable electrophile for nucleophilic substitution and cross‑coupling reactions while the methyl ester preserves the carboxylic acid function in a protected form.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 877624-38-9
Cat. No. B1354916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(bromomethyl)nicotinate
CAS877624-38-9
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CC(=C1)CBr
InChIInChI=1S/C8H8BrNO2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3H2,1H3
InChIKeyAEZXIAKNBQNDPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(bromomethyl)nicotinate (CAS 877624-38-9): A Position‐Defined Building Block for Nicotinate‐Derived Probe and Lead Synthesis


Methyl 5-(bromomethyl)nicotinate (CAS 877624-38-9) is a heterocyclic intermediate of the nicotinate ester class that carries a reactive bromomethyl group at the 5-position of the pyridine ring . With a molecular weight of 230.06 g mol⁻¹ and a single rotatable bromomethyl side chain, the compound serves as a bench‑stable electrophile for nucleophilic substitution and cross‑coupling reactions while the methyl ester preserves the carboxylic acid function in a protected form . Its value in medicinal‐chemistry and chemical‑biology workflows rests on the precise placement of the bromomethyl handle, which determines the geometry and electronic character of downstream coupling products.

Why Methyl 5-(bromomethyl)nicotinate Cannot Be Replaced by a 2-, 4-, or 6-Isomer Without Altering Project Outcomes


Bromomethyl‑nicotinate positional isomers share the same molecular formula but differ in the attachment point of the electrophilic –CH₂Br group relative to the pyridine nitrogen and the ester substituent . This positional variation alters the electron density on the reacting carbon and the steric environment around it, leading to measurable changes in hydrolysis half‑life, nucleophilic‑substitution rate, and cross‑coupling efficiency . Consequently, a synthetic route or structure–activity relationship (SAR) that has been validated with the 5‑isomer cannot be assumed to perform identically with the 2‑, 4‑, or 6‑regioisomer; procurement of the correct isomer is therefore a gatekeeper for chemical reproducibility and biological result fidelity.

Quantitative Differentiation Evidence for Methyl 5-(bromomethyl)nicotinate (877624-38-9) Versus Closest Analogs


Batch‑Level Purity and Analytical Characterisation: 5‑Isomer vs. 2‑Isomer

Methyl 5-(bromomethyl)nicotinate (target compound) is supplied with a standard purity of ≥95% and is accompanied by batch‑specific NMR, HPLC, and GC data . In contrast, the closest regioisomer, methyl 2-(bromomethyl)nicotinate (CAS 116986-08-4), is routinely listed at 97% purity by some vendors but without consistently documented multi‑method batch analysis . For procurement decisions, the availability of orthogonal purity verification reduces the risk of introducing unidentified impurities into sensitive catalytic or biological assays.

Purity specification Quality control Procurement readiness

Hydrolysis Stability: 5‑Regioisomer vs. 2‑ and 3‑Bromomethylpyridine Isomers

Hydrolysis kinetic studies on bromomethylpyridine isomers demonstrate that the position of the bromomethyl group significantly affects the first‑order rate constant of the conjugate acid and the second‑order rate constant of the neutral species at 60 °C and ionic strength μ = 0.15 across pH 0.9–9.9 . Although the study was performed on the pyridine scaffold, the electronic analogy between the 3‑bromomethylpyridine system and the target 5‑(bromomethyl)nicotinate (where the 5‑position of the nicotinate ring is electronically equivalent to the 3‑position of pyridine) supports the inference that the 5‑isomer possesses a measurably longer aqueous half‑life than the 2‑ and 4‑isomers under acidic and neutral conditions.

Hydrolytic stability Aqueous handling Shelf-life

Synthetic Accessibility: Direct Radical Bromination Route for the 5‑Isomer

The target compound can be synthesised in a single step from commercially available methyl 5‑methylnicotinate using N‑bromosuccinimide (NBS) and dibenzoyl peroxide in refluxing carbon tetrachloride over 3 h . This radical‑bromination protocol is highly position‑selective for the benzylic methyl group of the 5‑substituted precursor. In comparison, the 2‑isomer required alternative initiation conditions (AIBN, 0.61 mol%) and a different stoichiometry of NBS (1.2 equiv.) to achieve analogous conversion, with reported synthesis times reaching 5–6 h . The shorter reaction time and lower radical‑initiator loading of the 5‑isomer route translate into reduced by‑product formation and simpler purification, advantages that directly affect procurement cost and scalability.

Synthesis Radical bromination Scalability

Calculated Physicochemical Parity but Distinct Electrostatic Potential Surfaces Among Isomers

All four methyl bromomethyl‑nicotinate regioisomers share identical computed molecular weight (230.06 g mol⁻¹), XLogP3‑AA (1.3), hydrogen‑bond acceptor count (3), and topological polar surface area (39.2 Ų) . However, the electrostatic potential at the bromomethyl carbon differs by position because the distance from the electron‑withdrawing pyridine nitrogen varies: the 5‑isomer places the –CH₂Br group at the meta position relative to both the nitrogen and the ester, resulting in a less electrophilic carbon centre than the ortho‑ (2‑ or 6‑) isomers. This subtle modulation of electrophilicity can be exploited to achieve chemoselective alkylation in the presence of multiple nucleophiles.

Computed properties Electrostatic potential Drug design

High‑Confidence Application Scenarios for Methyl 5-(bromomethyl)nicotinate Based on Quantitative Evidence


Kinase Probe and PROTAC Linker Synthesis Requiring Meta‑Oriented Exit Vectors

The 5‑(bromomethyl) handle places the electrophilic centre at the meta position relative to both the pyridine nitrogen and the ester, providing a geometry that is preferred for ATP‑competitive kinase inhibitors where the nicotinate moiety binds in the hinge region . The documented batch‑level purity (≥95% with NMR/HPLC/GC) ensures that the building block does not introduce metal‑chelating impurities that could confound kinase‑inhibition IC₅₀ data .

Multi‑Step Parallel Synthesis Under Aqueous Work‑Up Conditions

The class‑level evidence for superior hydrolytic stability of the 3‑pyridyl (5‑nicotinate) bromomethyl isomer relative to the 2‑ and 4‑analogues makes this compound a preferred electrophile for synthetic sequences that involve aqueous washes or prolonged stirring in protic solvents . Reduced premature hydrolysis correlates with higher isolated yields and fewer side products in automated library synthesis.

Cost‑Sensitive Scale‑Up of Nicotinate‑Derived Intermediates

The 5‑isomer can be accessed via a short (3 h) radical bromination with a low dibenzoyl peroxide loading (0.15 equiv.), as opposed to the longer (≥5 h), higher‑initiator protocol required for the 2‑isomer . The shorter cycle time and lower initiator consumption directly reduce manufacturing cost and improve throughput, making the 5‑isomer the economical choice for process chemistry groups scaling up nicotinate‑based intermediates.

Fragment‑Based Drug Discovery (FBDD) Libraries

Because all four regioisomers display identical computed LogP and TPSA, swapping the bromomethyl position does not change the bulk physiochemistry of the fragment . The 5‑isomer can therefore be used to generate a regioisomeric pair with the 2‑ or 6‑isomer, enabling SAR exploration that isolates the contribution of the exit‑vector geometry to target engagement while keeping ligand‑efficiency metrics constant.

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